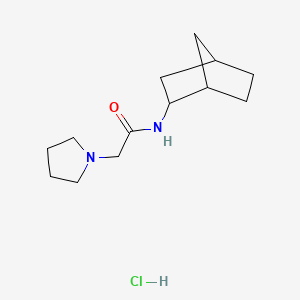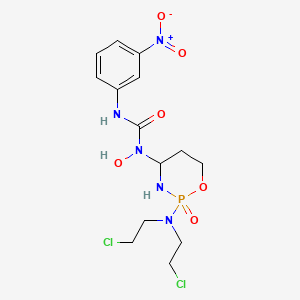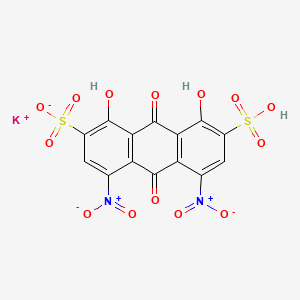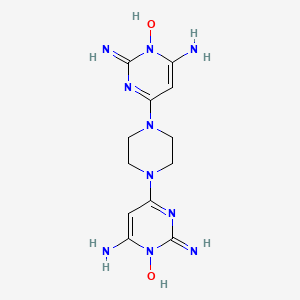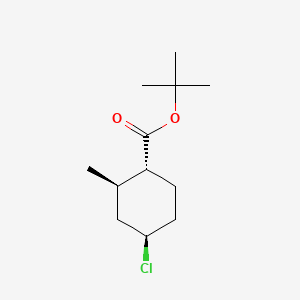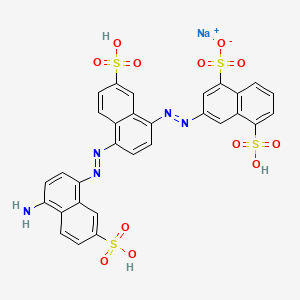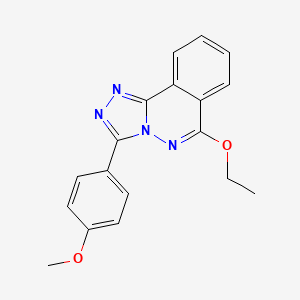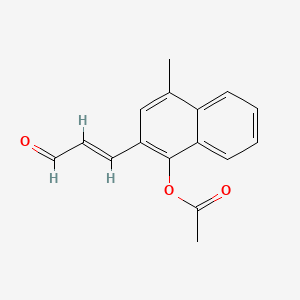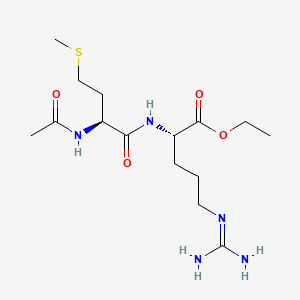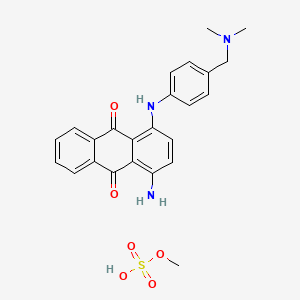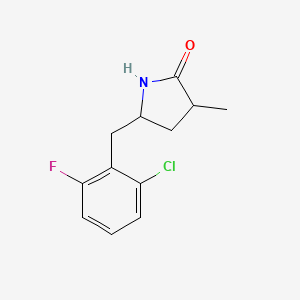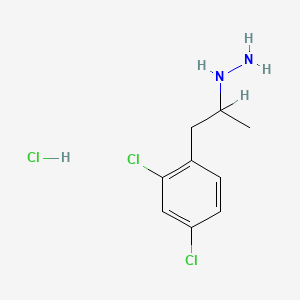
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2HCl It is a derivative of hydrazine and is characterized by the presence of two chlorine atoms and a methyl group attached to a phenethyl group
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride involves several steps. One common method includes the reaction of 2,4-dichlorophenylacetone with hydrazine hydrate in the presence of a suitable solvent and catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. The resulting product is then purified through recrystallization to obtain the hydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine hydrochloride can be compared with other hydrazine derivatives, such as:
- 1-(2,4-Dichlorophenyl)hydrazine hydrochloride
- 1-(2,4-Dichloro-alpha-methylphenethyl)hydrazine
- 1-(2,4-Dichlorophenyl)hydrazine
These compounds share similar structural features but differ in their specific substituents and chemical properties.
Eigenschaften
CAS-Nummer |
93116-08-6 |
|---|---|
Molekularformel |
C9H13Cl3N2 |
Molekulargewicht |
255.6 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)propan-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H12Cl2N2.ClH/c1-6(13-12)4-7-2-3-8(10)5-9(7)11;/h2-3,5-6,13H,4,12H2,1H3;1H |
InChI-Schlüssel |
XHTTZHYCXIXSHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


